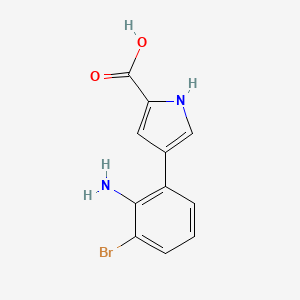

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 88899-26-7

Cat. No.: VC17272567

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88899-26-7 |

|---|---|

| Molecular Formula | C11H9BrN2O2 |

| Molecular Weight | 281.10 g/mol |

| IUPAC Name | 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16) |

| Standard InChI Key | ZFBPVDVEOVIINM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring fused to a substituted benzene ring. The pyrrole moiety contains a carboxylic acid group at position 2, while the benzene ring is functionalized with an amino group at position 2 and a bromine atom at position 3. This arrangement is critical for its interactions with biological targets, as the bromine atom enhances electrophilic reactivity, and the amino group facilitates hydrogen bonding .

The IUPAC name is 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid, and its canonical SMILES string is C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O. The Standard InChIKey (ZFBPVDVEOVIINM-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Physicochemical Properties of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic Acid

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves multi-step reactions starting from pyrrole-2-carboxylic acid derivatives. A common approach includes:

-

Bromination: Introducing bromine at position 4 of the pyrrole ring using N-bromosuccinimide (NBS) .

-

Coupling Reaction: Suzuki-Miyaura cross-coupling to attach the 2-amino-3-bromophenyl group to the pyrrole core.

-

Functionalization: Oxidation or reduction steps to introduce the carboxylic acid group.

Modifications to the pyrrole ring, such as substituting electron-withdrawing groups (e.g., fluorine or chlorine), have been shown to enhance binding affinity to target proteins like MmpL3 in Mycobacterium tuberculosis .

Reactivity and Stability

The bromine atom at position 3 of the phenyl ring makes the compound susceptible to nucleophilic aromatic substitution, enabling further derivatization. The carboxylic acid group participates in salt formation and esterification, expanding its utility in prodrug design . Stability studies indicate that the 4-position of the phenyl ring is metabolically vulnerable, necessitating protective substituents for in vivo applications .

| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Target | Source |

|---|---|---|---|---|

| 4-(2-Amino-3-bromophenyl) | <0.016 | >64 | MmpL3, Topoisomerase II | |

| 4-Bromo-1H-pyrrole-2-acid | N/A | N/A | N/A |

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Key findings from SAR investigations include:

-

Pyrrole Ring Modifications: Methylation at the pyrrole nitrogen reduces activity by 50-fold, highlighting the importance of hydrogen bonding .

-

Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve metabolic stability and target affinity .

Drug Development Prospects

Compound 32 (a derivative with a 2-fluoro-3-pyridyl group) has emerged as a lead candidate due to its excellent microsomal stability and in vivo efficacy . Future research should explore prodrug formulations to address metabolic vulnerabilities at the 4-position of the phenyl ring .

Comparative Analysis with Analogous Compounds

4-Bromo-1H-pyrrole-2-carboxylic Acid

This simpler analog (CAS 27746-02-7) lacks the 2-amino-3-bromophenyl group, resulting in reduced bioactivity . Its molecular weight (189.99 g/mol) and lower complexity limit its utility in SAR studies .

6-Bromohexanoic Acid

While structurally distinct, this compound’s crystallographic data (monoclinic, P2₁/n) provide insights into bromine’s role in molecular packing and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume